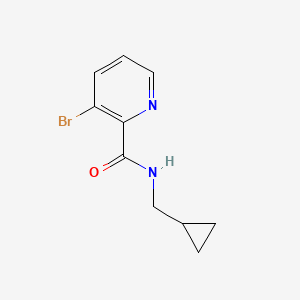

3-Bromo-N-(cyclopropylmethyl)picolinamide

Description

Substituted picolinamides, a class of compounds containing a pyridine-2-carboxamide scaffold, are of considerable interest in contemporary chemical research. These structures serve as foundational elements in the design of a wide array of biologically active molecules. Their utility is demonstrated in various applications, from pharmaceuticals to agrochemicals. Within this important class of molecules, 3-Bromo-N-(cyclopropylmethyl)picolinamide has emerged as a key building block, valued for its specific structural features that lend themselves to further chemical modification.

The precise date of the first synthesis of this compound is not prominently documented in seminal academic publications. Instead, its appearance in the chemical literature is linked to its role as a crucial intermediate in the synthesis of more complex, often patented, molecules. The compound's emergence is therefore best understood in the context of the growing interest in substituted picolinamides and cyclopropyl-containing moieties in drug discovery and agrochemical development.

The picolinamide (B142947) core is a recognized scaffold in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications, including as antibacterials and enzyme inhibitors. nih.govnih.gov Similarly, the incorporation of a cyclopropyl (B3062369) group, particularly a cyclopropylmethylamine moiety, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, potency, and binding affinity of drug candidates.

The convergence of these two areas of focus likely spurred the synthesis of this compound as a valuable precursor. Its presence as a cited intermediate in patent literature, particularly in the development of novel therapeutics and agrochemicals, marks its quiet but significant entry into the field of applied chemical research.

Current academic and industrial investigations involving this compound are primarily centered on its utility as a synthetic intermediate. The compound's structure is notable for three key features that make it a versatile building block:

The Picolinamide Core: This nitrogen-containing aromatic ring can engage in various intermolecular interactions, making it a valuable component for binding to biological targets. mdpi.com

The Bromo Substituent: The bromine atom at the 3-position of the pyridine (B92270) ring serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups.

The N-(cyclopropylmethyl)amide Group: This moiety is of particular interest in medicinal chemistry. The cyclopropyl ring can introduce conformational rigidity and improve metabolic stability, while the amide linkage provides a site for hydrogen bonding.

The significance of this compound lies in its role as a precursor to a range of more complex molecules with potential biological activity. For instance, it has been identified as an intermediate in the synthesis of compounds targeting IRAK (Interleukin-1 Receptor-Associated Kinase), a key component in inflammatory signaling pathways. Additionally, the broader class of picolinamides has been explored for the development of novel fungicides in the agrochemical sector. researchgate.netgoogle.com

The academic interest in this compound is therefore not in its own biological activity, but in its strategic importance in the synthesis of new chemical entities. It represents a readily available starting material that allows researchers to efficiently construct libraries of related compounds for screening in drug discovery and agrochemical research programs.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 502169-79-1 |

| Molecular Formula | C10H11BrN2O |

| Molecular Weight | 255.11 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

Table 2: Research Applications of this compound as a Chemical Intermediate

| Research Area | Application |

| Medicinal Chemistry | Synthesis of IRAK (Interleukin-1 Receptor-Associated Kinase) inhibitors for potential treatment of inflammatory diseases. |

| Agrochemical Research | Precursor for novel fungicides and insecticides based on the picolinamide scaffold. researchgate.netnih.govresearchgate.netnih.gov |

| Synthetic Chemistry | A versatile building block for the construction of complex heterocyclic compounds through modification of the brominated pyridine ring. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(cyclopropylmethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-2-1-5-12-9(8)10(14)13-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMIOFSWOIJKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Synthesis of 3 Bromo N Cyclopropylmethyl Picolinamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-Bromo-N-(cyclopropylmethyl)picolinamide logically deconstructs the molecule into its fundamental building blocks. The most apparent disconnection is at the amide bond, a common and reliable transformation in organic synthesis. This cleavage reveals two primary precursors: 3-bromopicolinic acid and cyclopropylmethylamine.

Figure 1: Retrosynthetic Disconnection of this compound

3-Bromopicolinic Acid: This key intermediate can be synthesized through various routes. One common method involves the bromination of 2-picolinic acid. Another approach starts from 3-aminopyridine, which can undergo a Sandmeyer-type reaction to introduce the bromine atom, followed by oxidation of the methyl group or hydrolysis of a nitrile to form the carboxylic acid. patsnap.com A patent also describes the direct bromination of pyridine (B92270), which could be adapted for this synthesis. google.com

Cyclopropylmethylamine: This amine is a commercially available reagent. However, if a de novo synthesis were required, it could be prepared from cyclopropanemethanol. A patented process describes the conversion of cyclopropanemethanol to cyclopropylmethyl halides, such as cyclopropylmethyl bromide, using an N-halosuccinimide and a dialkyl sulfide. google.com The resulting halide can then be converted to the primary amine through methods like the Gabriel synthesis or by reaction with ammonia.

Optimized Synthetic Routes and Reaction Pathways

The forward synthesis of this compound primarily revolves around the efficient formation of the amide bond between 3-bromopicolinic acid and cyclopropylmethylamine. The most common and optimized method for this transformation is through an amide coupling reaction. hepatochem.com

This process typically involves the activation of the carboxylic acid group of 3-bromopicolinic acid to make it more susceptible to nucleophilic attack by the amine. Several standard coupling reagents can be employed for this purpose.

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Activating Agent Class | Typical Additives |

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide (B86325) | 1-Hydroxybenzotriazole (HOBt) |

| Diisopropylcarbodiimide (DIC) | Carbodiimide | Ethyl (hydroxyimino)cyanoacetate |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide | N-Hydroxysuccinimide (HOSu) |

| Thionyl chloride (SOCl₂) | Acyl Halide Formation | Not applicable |

The reaction pathway using a carbodiimide reagent, for instance, involves the formation of a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with cyclopropylmethylamine to form the desired amide product. Alternatively, converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride provides a highly reactive electrophile for the amidation reaction. hepatochem.comresearchgate.net

A general reaction scheme is as follows:

Activation: 3-bromopicolinic acid is reacted with a coupling agent (e.g., EDC/HOSu) in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Coupling: Cyclopropylmethylamine is added to the activated acid, and the reaction is stirred, typically at room temperature, until completion.

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove byproducts and unreacted starting materials, followed by purification, usually by column chromatography, to yield pure this compound.

Catalytic Strategies for Picolinamide (B142947) Core Functionalization

The picolinamide scaffold is a privileged structure in medicinal chemistry and materials science, and its functionalization is an area of active research. Transition metal-catalyzed C-H activation has emerged as a powerful tool for modifying the pyridine ring of picolinamide derivatives. The picolinamide directing group can facilitate regioselective functionalization at positions ortho to the directing group. patsnap.comgoogle.combldpharm.com

For a molecule like this compound, catalytic strategies could be envisioned for the introduction of the bromo substituent. For example, a palladium-catalyzed C-H bromination could potentially be employed on the N-(cyclopropylmethyl)picolinamide precursor. While this specific transformation has not been reported, the broader field of picolinamide-directed C-H functionalization suggests its feasibility. patsnap.com

Furthermore, the bromine atom itself serves as a handle for further catalytic cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the synthesis of a diverse library of analogues from a common intermediate.

Table 2: Potential Catalytic Transformations on the Picolinamide Core

| Reaction Type | Catalyst System (Example) | Potential Application |

| C-H Arylation | Pd(OAc)₂ / Ligand | Introduction of aryl groups |

| C-H Alkenylation | Rh(III) or Ru(II) complexes | Introduction of vinyl groups |

| C-H Halogenation | Pd(OAc)₂ / N-Halosuccinimide | Introduction of halogen atoms |

Stereoselective Synthesis and Enantiomeric Control (if applicable)

For the specific chemical structure of this compound, there are no stereocenters. The cyclopropylmethyl group is achiral, and the picolinamide ring is planar. Therefore, stereoselective synthesis and enantiomeric control are not applicable to the synthesis of this particular compound.

However, if the substituents on either the picolinamide ring or the N-alkyl group were modified to introduce chirality, then stereoselective methods would become crucial. For instance, if a chiral amine were used in place of cyclopropylmethylamine, the resulting diastereomeric amides could potentially be separated. Alternatively, asymmetric catalytic methods could be developed for the synthesis of chiral picolinamide derivatives. hepatochem.com While not directly relevant to the title compound, the principles of stereoselective synthesis are a vital consideration in the broader context of picolinamide chemistry. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography and Solid-State Structure Elucidation

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography. This technique would provide unequivocal information about the molecular conformation, including bond lengths, bond angles, and torsion angles of 3-Bromo-N-(cyclopropylmethyl)picolinamide.

In a typical analysis, a suitable single crystal of the compound would be grown and irradiated with a monochromatic X-ray beam. The diffraction pattern produced would be analyzed to generate an electron density map, from which the atomic positions can be determined. Key data that would be presented in a crystallographic study are summarized in Table 1 . This information would reveal the planarity of the picolinamide (B142947) ring, the orientation of the cyclopropylmethyl group relative to the amide plane, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For instance, analysis of related structures, such as 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide, has shown how intermolecular N—H···O hydrogen bonds can connect molecules into chains. However, without experimental data for this compound, its solid-state architecture remains speculative.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₀H₁₁BrN₂O |

| Formula Weight | 255.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the connectivity of the atoms and provide insights into the electronic environment of the hydrogen and carbon nuclei.

A ¹H NMR spectrum would be expected to show distinct signals for the protons on the picolinamide ring, the cyclopropyl (B3062369) group, and the methylene (B1212753) bridge. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons. For example, the protons on the cyclopropyl ring would likely appear as a complex multiplet in the upfield region of the spectrum. The amide proton (N-H) would typically present as a broad singlet or a triplet, depending on the solvent and temperature, and its chemical shift could provide information about hydrogen bonding in solution.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximity of protons, offering insights into the preferred conformation of the cyclopropylmethyl group relative to the aromatic ring in solution. The expected chemical shifts for the core structures are presented in Table 2 .

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Picolinamide Ring Protons | 7.5 - 8.5 | 120 - 165 |

| Amide (N-H) | 8.0 - 9.0 | - |

| Methylene (CH₂) | 3.2 - 3.5 | 45 - 55 |

| Cyclopropyl Methine (CH) | 0.8 - 1.2 | 10 - 20 |

| Cyclopropyl Methylene (CH₂) | 0.2 - 0.6 | 3 - 10 |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the molecular weight of the compound. Analysis of the fragmentation pattern would likely show characteristic losses, such as the loss of the cyclopropylmethyl group or the bromine atom. A potential fragmentation pathway is the cleavage of the amide bond. Table 3 outlines the expected key ions in the mass spectrum.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Identity |

|---|---|

| 254/256 | [M]⁺ (Molecular ion) |

| 199/201 | [M - C₄H₇]⁺ |

| 175 | [M - Br]⁺ |

| 183/185 | [C₆H₃BrNCO]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques would confirm the presence of key structural motifs.

The IR spectrum would be expected to show a strong absorption band for the C=O (carbonyl) stretching of the amide group, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a band around 3300 cm⁻¹. The C-Br stretching vibration would be observed at lower frequencies, typically below 700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. A summary of expected vibrational frequencies is provided in Table 4 .

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3250 - 3350 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it would not exhibit a CD or ORD spectrum, and this section is not applicable.

Computational Chemistry and Theoretical Studies of 3 Bromo N Cyclopropylmethyl Picolinamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure, from which a host of other properties can be derived. For 3-Bromo-N-(cyclopropylmethyl)picolinamide, QM calculations would reveal the distribution of electrons within the molecule, identifying regions of high or low electron density.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational chemistry due to its balance of accuracy and computational cost. nih.gov One of the primary applications of DFT is the optimization of molecular geometry, which determines the most stable three-dimensional arrangement of the atoms in a molecule. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide precise bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Once the optimized geometry is obtained, the same level of theory can be used to predict spectroscopic properties. For example, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. Studies on similar molecules, like N-(4-hydroxyphenyl)picolinamide, have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies. researchgate.net Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are essential for structural elucidation.

Table 1: Illustrative DFT-Calculated Properties for a Picolinamide (B142947) Analog (Note: Data is illustrative, based on findings for similar compounds like N-(4-hydroxyphenyl)picolinamide, and not specific to this compound)

| Parameter | Illustrative Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.2 Debye | DFT/B3LYP/6-311++G(d,p) |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While QM and DFT methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like this compound moves and flexes over time.

A key application of MD is conformational sampling. The amide bond and the cyclopropylmethyl group can rotate, leading to different conformers. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the transition pathways between them. This is particularly important for understanding how the molecule might interact with a biological target. In a study on a nicotinamide (B372718) derivative, MD simulations over 100 nanoseconds were used to establish the stability of the ligand-protein complex, analyzing parameters like the root-mean-square deviation (RMSD) to assess conformational stability. nih.gov Such simulations for this compound would reveal its conformational preferences in different environments (e.g., in water or a non-polar solvent).

Docking Studies and Ligand-Target Interaction Modeling (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. nih.gov In a research context, docking is used to generate hypotheses about how a ligand, such as this compound, might interact with a protein target. The process involves placing the ligand in various positions and orientations within the protein's binding site and scoring these poses based on factors like electrostatic and van der Waals interactions.

For example, picolinamide derivatives have been investigated as inhibitors of enzymes like VEGFR-2. nih.gov A docking study of this compound against a relevant protein target would identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and hydrophobic interactions. These studies can predict the binding affinity and guide the design of more potent analogs. Research on other heterocyclic compounds has successfully used docking to evaluate inhibitory potential, often identifying specific amino acid residues crucial for binding. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for a Ligand in a Protein Binding Site (Note: Data is hypothetical and for illustrative purposes only)

| Parameter | Illustrative Value | Description |

| Binding Energy | -8.5 kcal/mol | Predicted free energy of binding. |

| Key Interactions | Hydrogen bond with SER212; Halogen bond with LEU180; Hydrophobic interaction with PHE278 | Specific amino acid residues interacting with the ligand. |

| Inhibition Constant (Ki) | 1.5 µM | Predicted inhibition constant based on binding energy. |

QSAR (Quantitative Structure-Activity Relationship) Modeling within Research Contexts (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. researchgate.netnih.gov To build a QSAR model for a series of picolinamide analogs, one would first calculate a range of molecular descriptors for each compound. These descriptors can encode steric, electronic, and hydrophobic properties.

For instance, a QSAR study on andrographolide (B1667393) derivatives used 2D and 3D QSAR methods to identify key molecular fragments and their spatial arrangements that were important for activity. mdpi.com Similarly, a study on dipicolinic acid derivatives found that properties like the number of double bonds and hydrogen bond donors were crucial for antioxidant activity. nih.govscispace.com For this compound and its analogs, a QSAR model could be developed to predict a specific research-based activity, helping to prioritize which new derivatives to synthesize and test.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics involves the use of computational methods to analyze large chemical datasets. For this compound, cheminformatics tools can be employed for analog design and virtual screening. Starting with the core structure, virtual libraries of thousands or millions of related compounds can be generated by systematically modifying substituents.

These virtual libraries can then be screened computationally to identify candidates with desirable properties. This process, known as virtual screening, can be based on docking scores against a protein target or on a QSAR model's predictions. This allows researchers to explore a vast chemical space much more rapidly and cost-effectively than through experimental synthesis and testing. The insights from such a screening could suggest, for example, whether a different halogen at the 3-position or a different alkyl group on the amide nitrogen might lead to improved properties for a specific research application.

Structure Activity Relationship Sar Studies and Analog Development Non Clinical

Design and Synthesis of 3-Bromo-N-(cyclopropylmethyl)picolinamide Analogs

The design of analogs of this compound is often guided by computational modeling and known SAR data from related chemical series. The synthesis of these analogs typically involves multi-step reaction sequences. A common synthetic strategy for creating a library of picolinamide (B142947) derivatives starts with a commercially available substituted picolinic acid.

For instance, the synthesis of novel picolinamide derivatives has been achieved through the reaction of a picolinic acid with various amines, a process often facilitated by coupling agents. nih.gov The general synthetic route can be adapted for this compound, likely starting from 3-bromopicolinic acid and reacting it with cyclopropylmethylamine. The versatility of this approach allows for the introduction of a wide range of substituents on the picolinamide core and modifications to the N-alkyl group, enabling a thorough investigation of the SAR.

In broader studies of picolinamide derivatives, modular approaches have been developed to allow for the late-stage introduction of diverse moieties. nih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce various aryl or heteroaryl groups onto the picolinamide scaffold. nih.govnih.gov This method could be applied to the 3-bromo position of the parent compound to explore the effects of different substituents at this site.

Systematic Substituent Effects on Molecular Recognition and Binding

The nature and position of substituents on the picolinamide ring play a critical role in molecular recognition and binding affinity. SAR studies on various picolinamide series have demonstrated that even minor changes can significantly impact biological activity.

For example, in a series of picolinamide derivatives developed as VEGFR-2 inhibitors, the introduction of different substituents on the aromatic ring led to a range of inhibitory activities. nih.govrsc.org While not directly studying this compound, these findings highlight the sensitivity of the picolinamide scaffold to substitution.

The following table illustrates the impact of different substituents on the activity of a series of picolinamide analogs targeting acetylcholinesterase (AChE). nih.gov

| Compound | Substitution Pattern | AChE IC50 (µM) |

| 7a | 2-dimethylaminomethyl | 2.49 |

| 7b | 3-dimethylaminomethyl | >200 |

| 7c | 4-dimethylaminomethyl | 49.31 |

| 7d | 5-dimethylaminomethyl | 15.28 |

| 7e | 6-dimethylaminomethyl | 13.06 |

This data clearly shows that the position of the dimethylamine (B145610) side chain markedly influences inhibitory activity, with the 2-substituted analog being the most potent. nih.gov Such positional scanning is a key strategy in SAR studies to identify optimal substitution patterns for target engagement.

Cyclopropylmethyl Moiety Modifications and Their Influence on Activity

The N-(cyclopropylmethyl) group is a common moiety in bioactive compounds and is known to influence properties such as metabolic stability and binding affinity. Modification of this group is a key aspect of SAR exploration.

In studies of other chemical scaffolds, the N-cyclopropylmethyl group has been shown to be important for activity. For example, in a series of potent kappa opioid receptor (KOR) agonists, the N-cyclopropylmethyl group was a constant feature in the most active compounds. nih.gov Similarly, in the development of opioid receptor antagonists, the 17-cyclopropylmethyl group was found to be favorable for mu opioid receptor (MOR) selectivity. nih.gov

Alterations to the cyclopropyl (B3062369) ring, such as ring-opening or substitution, can provide valuable SAR information. For instance, replacing the cyclopropylmethyl group with other alkyl or cycloalkyl groups can help to probe the size and conformational requirements of the binding pocket. In a study on LSD1 inhibitors, a cyclopropyl-containing compound exhibited the highest inhibitory activity among a series of analogs with different N-substituents. nih.gov

Bromine Atom Functionalization and Its Impact on Target Interaction

The bromine atom at the 3-position of the picolinamide ring is a key feature of the parent compound. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. The impact of the bromine atom can be investigated by replacing it with other halogens (F, Cl, I) or with non-halogen substituents.

In the development of pyrimidine (B1678525) derivatives as bone anabolic agents, a bromo-substituted compound was identified as the most efficacious. rsc.org This suggests that the presence and position of the bromine atom can be critical for activity.

Furthermore, the bromine atom can serve as a synthetic handle for further functionalization. As mentioned earlier, Suzuki cross-coupling reactions can be used to replace the bromine with a variety of aryl and heteroaryl groups, allowing for the exploration of a much wider chemical space. nih.gov This approach was successfully used in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. nih.gov

The following table summarizes the effect of bromine substitution in a series of pyrimidine derivatives on bone formation. rsc.org

| Compound | R1 | R2 | ALP Activity (Fold Change) |

| 18a | Br | 2,4,5-trimethoxyphenyl | 3.5 |

| 18b | H | 2,4,5-trimethoxyphenyl | 2.8 |

| 18c | Br | 4-methoxyphenyl | 2.5 |

| 18d | H | 4-methoxyphenyl | 1.9 |

This data indicates that the presence of the bromine atom at the R1 position consistently leads to higher alkaline phosphatase (ALP) activity, a marker for osteoblast differentiation. rsc.org

Picolinamide Core Modifications and Conformational Flexibility

In the optimization of LRRK2 inhibitors, replacing the picolinamide core with other heteroaromatic rings, such as pyrimidine and pyridine (B92270), led to significant improvements in selectivity against off-target kinases. nih.gov This was attributed to a modified trajectory between the hydrogen bond donor/acceptor pair of the amide and the hinge-binding region of the kinase. nih.gov

Molecular docking studies can be instrumental in understanding how core modifications affect binding. For instance, docking studies of picolinamide-based VEGFR-2 inhibitors helped to elucidate the binding mode and the importance of specific interactions with the receptor. rsc.org

The conformational flexibility of the picolinamide scaffold can be constrained or altered by introducing bulky substituents or by incorporating the amide into a ring system. These modifications can lock the molecule into a more bioactive conformation, potentially leading to increased potency.

Patents and Academic Research Landscape for 3 Bromo N Cyclopropylmethyl Picolinamide

Analysis of Academic and Research-Oriented Patent Filings

A thorough search of patent databases reveals a lack of specific patent filings where "3-Bromo-N-(cyclopropylmethyl)picolinamide" is the primary subject of the invention. The compound, identified by its CAS Number 502169-79-1, does not appear as a claimed entity in any readily accessible patent documents from major patent offices.

It is plausible that this compound is utilized as an intermediate in the synthesis of more complex, patented molecules. In such instances, its mention would be embedded within the experimental sections of patent documents, rather than being the focus of the claims. However, without explicit mention or indexing, identifying such patents is challenging.

The absence of dedicated patents suggests that, at present, there is no major commercial or academic drive to protect this specific chemical entity for a particular use.

Identification of Novel Research Avenues from Patent Literature

Given the lack of patents explicitly claiming "this compound," the identification of novel research avenues must be inferred. The structure of the molecule, featuring a bromo-substituted picolinamide (B142947) core with a cyclopropylmethyl amide group, suggests potential applications in medicinal chemistry and materials science.

The picolinamide scaffold is a known privileged structure in drug discovery, often explored for its metal-chelating properties and its ability to act as a bioisostere for other functional groups. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which could lead to the generation of diverse chemical libraries for screening against various biological targets.

Future research could, therefore, be directed towards:

Synthesis of Derivatives: Utilizing the bromine atom to synthesize a range of new compounds through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings.

Biological Screening: Evaluating the synthesized derivatives for activity in areas where picolinamides have shown promise, such as oncology, infectious diseases, or as enzyme inhibitors.

Material Science Applications: Investigating the potential of the compound and its derivatives as ligands for catalysis or as components in functional organic materials.

Freedom to Operate in Academic Research Contexts

In the context of academic research, the principle of "freedom to operate" (FTO) refers to the ability to conduct research without infringing on the valid patents of others. Based on the currently available information, the freedom to operate for academic research involving "this compound" appears to be high.

The lack of patents specifically claiming this compound means that its synthesis and use in a research setting are unlikely to constitute patent infringement. Researchers are generally free to synthesize, study, and publish their findings on this molecule.

However, it is crucial to note that while the compound itself may not be patented, its use in a specific application could be. If research leads to a novel and non-obvious application of the compound, that new use could potentially be patented by the discovering entity. Furthermore, if this compound is used to synthesize a final product that is itself patented, the commercialization of that final product could be restricted.

For academic institutions, this landscape offers an open field for exploratory research without the immediate concern of infringing on existing intellectual property.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies

The synthesis of 3-Bromo-N-(cyclopropylmethyl)picolinamide and its analogs is ripe for innovation. While traditional amide bond formation methods are effective, exploring more advanced and efficient synthetic strategies is a key future direction.

Transition Metal-Catalyzed Cross-Coupling: Modern synthetic organic chemistry relies heavily on transition metal catalysis. nih.gov Palladium-catalyzed reactions, for instance, could be employed to modify the bromo-substituted pyridine (B92270) ring, introducing a diverse range of functional groups. The picolinamide (B142947) functional group itself can act as a directing group to facilitate C-H activation, enabling the synthesis of complex and highly functionalized molecules that would otherwise be difficult to access. nih.gov

Flow Chemistry and Continuous Manufacturing: Implementing continuous flow chemistry for the synthesis of this compound could offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. nih.gov

Novel Reagents and Greener Chemistry: Research into environmentally benign synthetic methods is a growing priority. nih.gov Future work could focus on developing syntheses that utilize less toxic reagents, reduce waste, and employ more sustainable solvents. This includes exploring enzymatic or biocatalytic approaches for key synthetic steps.

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| C-H Activation | Access to novel, complex analogs | Medicinal Chemistry |

| Flow Chemistry | Improved scalability and safety | Process Chemistry |

| Biocatalysis | Reduced environmental impact | Green Chemistry |

Advanced Computational Prediction and Machine Learning in Compound Design

Computational tools are becoming indispensable in modern drug discovery and materials science. Applying these methods to this compound could rapidly accelerate research.

Machine Learning for Target Prediction: By analyzing large datasets of chemical structures and their biological activities, machine learning algorithms can predict potential biological targets for novel compounds. qiagenbioinformatics.com Applying such models could generate hypotheses about the mechanism of action of this compound, guiding experimental validation.

In Silico Analog Design: Computational docking and molecular dynamics simulations can be used to model the interaction of the compound with potential protein targets. nih.gov This allows for the rational design of new analogs with improved potency and selectivity. This approach is particularly powerful for designing inhibitors against targets like kinases, where specific binding interactions are crucial. nih.govnih.gov

Predictive Toxicology: Advanced computational models can also predict potential toxicities and adverse effects, allowing for the early deselection of compounds with unfavorable profiles and prioritizing those with a higher likelihood of success.

Identification of Novel Biological Targets and Pathways for Research

The picolinamide scaffold is present in a number of biologically active compounds, suggesting that this compound could have interesting pharmacological properties.

Anticancer Research: Several studies have identified picolinamide-based derivatives as potent inhibitors of key targets in oncology, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora kinases. nih.govnih.gov VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov Aurora kinases are involved in cell division, and their overexpression is common in many cancers. nih.gov Future research should screen this compound against a panel of cancer-related kinases and in various cancer cell lines to determine its potential as an anti-cancer agent. nih.gov

Antifungal Activity: The picolinamide scaffold has also been identified in compounds with antifungal properties. nih.gov A key target identified for these compounds is the lipid-transfer protein Sec14p. nih.gov Given the urgent need for new antifungal agents due to rising drug resistance, investigating the activity of this compound against pathogenic fungi like Candida albicans and Aspergillus represents a valuable research avenue. nih.gov

| Potential Target Class | Example Target | Therapeutic Area |

| Kinases | VEGFR-2, Aurora-B | Oncology |

| Lipid-Transfer Proteins | Sec14p | Infectious Disease (Antifungal) |

| G-Protein Coupled Receptors | Various | Neurology, Metabolism |

Development of Advanced Research Probes and Tools

High-quality chemical probes are essential for dissecting complex biological processes. nih.gov this compound could serve as a starting point for the development of such tools.

Photoaffinity Probes: By incorporating a photoreactive group, the compound could be converted into a photoaffinity label. This would allow researchers to covalently link the molecule to its biological target upon UV irradiation, facilitating target identification and validation.

Fluorescent Probes: Attaching a fluorescent dye (fluorophore) to the molecule would enable its visualization within cells using techniques like fluorescence microscopy. This could provide valuable information about its subcellular localization and interaction with cellular components.

Biotinylated Probes: Adding a biotin (B1667282) tag would allow for the affinity-based purification of the compound's binding partners from cell lysates, another powerful method for target identification. The bromine atom on the pyridine ring provides a convenient chemical handle for attaching these tags via cross-coupling reactions.

Interdisciplinary Research Opportunities Involving this compound

The unique structural features of this compound make it an interesting candidate for research at the interface of chemistry, biology, and materials science.

Supramolecular Chemistry and Crystal Engineering: The picolinamide moiety is known to participate in predictable hydrogen-bonding interactions, forming so-called supramolecular synthons. researchgate.net By coordinating with metal ions, picolinamides can form complex metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, or as sensors. researchgate.net The specific stereoelectronic properties of this compound could lead to the formation of novel supramolecular structures.

Chemical Biology: In collaboration with biologists, chemists can use this compound and its derivatives to probe biological systems. For instance, if the compound is found to inhibit a specific enzyme, it could be used to study the downstream effects of that inhibition on cellular signaling pathways.

Addressing Unexplored Mechanistic Questions at the Molecular Level

A deep understanding of how a molecule functions requires investigation at the atomic and molecular levels.

Structural Biology: If a protein target is identified, obtaining a co-crystal structure of the protein bound to this compound via X-ray crystallography would provide invaluable, atomic-level insight into the binding mode. nih.gov This information is critical for understanding the basis of its activity and for guiding the rational design of improved compounds.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and kinetics of the interaction between the compound and its target protein.

Polymorphism Studies: Investigating the solid-state properties, such as polymorphism, is crucial. Different crystalline forms (polymorphs) of a compound can have different physical properties, including solubility and bioavailability. researchgate.net A thorough characterization using techniques like Differential Scanning Calorimetry (DSC) and X-ray powder diffraction is warranted. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-Bromo-N-(cyclopropylmethyl)picolinamide?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used for synthesizing picolinamide derivatives. For example, analogous compounds like N-(8-(4-Bromophenyl)naphthalen-1-yl)picolinamide were synthesized using Pd(OAc)₂ and AgOAc at 140°C for 24 hours, followed by column chromatography (silica gel) for purification, yielding >80% purity . Adjusting reaction time, catalyst loading, and temperature can optimize yields for this compound.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks for the cyclopropylmethyl group (e.g., δ ~0.5–1.5 ppm for cyclopropane protons) and bromine-substituted pyridine ring.

- FT-IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~1550 cm⁻¹).

- HRMS : Validate molecular weight (e.g., C₁₀H₁₀BrN₂O₂ requires exact mass ~285.99 g/mol). Reference analogous picolinamide derivatives for spectral comparisons .

Q. What methodologies are suitable for assessing the biological activity of this compound?

- Methodological Answer : Use in vitro bioassays, such as enzyme inhibition or receptor-binding studies. Dissolve the compound in DMSO (≤0.1% final concentration to avoid cytotoxicity). For example, related brominated amides were tested for insecticidal activity via dose-response assays in controlled block designs . Include positive controls (e.g., Chlorantraniliprole) and statistical validation (triplicate trials, ANOVA).

Advanced Research Questions

Q. How can reaction mechanisms involving palladium catalysis be elucidated for this compound’s synthesis?

- Methodological Answer : Perform mechanistic studies using:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates.

- Intermediate Trapping : Use ligands or scavengers to isolate Pd intermediates (e.g., Pd(0) or Pd(II) species).

- DFT Calculations : Model transition states to identify rate-determining steps. For analogous Pd-catalyzed arylations, AgOAc acts as a halide scavenger, facilitating oxidative addition .

Q. How should researchers address contradictions in experimental data (e.g., low yield or unexpected byproducts)?

- Methodological Answer : Apply systematic troubleshooting:

- Orthogonal Array Design : Vary parameters (catalyst, solvent, temperature) in a fractional factorial design to identify critical factors .

- LC-MS/Purity Analysis : Detect byproducts (e.g., dehalogenated or dimerized species) via HPLC-ECD or GC-MS.

- Replicate with Controlled Conditions : Isolate variables (e.g., exclude moisture/oxygen) to test reproducibility. Refer to patent literature for alternative synthetic routes (e.g., ~95% purity achieved via modified recrystallization) .

Q. What advanced techniques optimize purity and scalability for this compound?

- Methodological Answer :

- Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane) using polythermal methods to enhance crystal habit and purity (>99% by HPLC) .

- Continuous Flow Chemistry : Improve scalability and reduce side reactions via microreactors, as demonstrated for similar brominated amides .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.